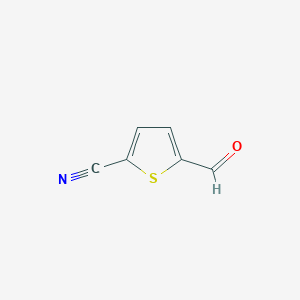













|
REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[C:18]#[N:19].CN(C)[CH:22]=[O:23].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O>[C:18]([C:14]1[S:13][C:17]([CH:22]=[O:23])=[CH:16][CH:15]=1)#[N:19]
|


|
Name
|
|
|
Quantity
|
35.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
hexanes
|
|
Quantity
|
157 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
21.33 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C#N
|
|
Name
|
|
|
Quantity
|
88.66 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
115 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
to stir for 5 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
to stir
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 18 h
|
|
Duration
|
18 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
|
Type
|
ADDITION
|
|
Details
|
diluted with brine
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with ether
|
|
Type
|
WASH
|
|
Details
|
The combined ether layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|


Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1SC(=CC1)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15.8 g | |
| YIELD: PERCENTYIELD | 50% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |